cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylicacid
Description
This compound (CAS: 1980033-65-5) is a bicyclic molecule with the molecular formula C₁₂H₁₈FNO₄ and a molecular weight of 259.27 g/mol . Its structure features:
- A 2-azabicyclo[2.2.1]heptane core, which imposes conformational rigidity.
- A tert-butoxycarbonyl (Boc) protecting group at position 2, enhancing stability during synthetic processes.
- A fluorine substituent at position 6, influencing electronic and steric properties.
- A carboxylic acid moiety at position 3, enabling hydrogen bonding and salt formation .
Key physicochemical properties include a LogP of 1.74 (indicating moderate lipophilicity) and a polar surface area (PSA) of 66.84 Ų, suggesting moderate solubility in polar solvents .
Properties
Molecular Formula |
C12H18FNO4 |
|---|---|
Molecular Weight |
259.27 g/mol |
IUPAC Name |
(1R,4S)-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
InChI |
InChI=1S/C12H18FNO4/c1-12(2,3)18-11(17)14-8-5-6(4-7(8)13)9(14)10(15)16/h6-9H,4-5H2,1-3H3,(H,15,16)/t6-,7?,8-,9?/m1/s1 |
InChI Key |
PMCISSGWBZOERM-PKVQOTHRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2C[C@H](C1C(=O)O)CC2F |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)CC2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid typically involves multiple steps:
Formation of the Bicyclic Core: The initial step involves the formation of the bicyclic core structure. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination. Common reagents for this step include Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Key considerations include the availability of starting materials, reaction scalability, and waste management.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic core. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed on the carboxylic acid group to yield the corresponding alcohol. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and borane (BH₃).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic substitution with thiols or amines can yield thioethers or amides, respectively.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or BH₃ in tetrahydrofuran (THF).
Substitution: Nucleophiles such as thiols or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Thioethers or amides.
Scientific Research Applications
Antiviral Agents
Recent studies have highlighted the potential of cis-2-(tert-butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid as a precursor for the synthesis of potent antiviral compounds, particularly for treating Hepatitis C Virus (HCV). Research indicates that derivatives of this compound exhibit promising pharmacokinetic profiles and pan-genotypic activity against HCV NS5A inhibitors, showing superior efficacy compared to existing treatments like ledipasvir and daclatasvir .
Organic Synthesis
The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its bicyclic structure allows for selective modifications that can lead to the development of new compounds with tailored biological activities. For instance, it can be utilized in the synthesis of fluorinated amino acids, which are crucial for developing radiolabeled compounds used in positron emission tomography (PET) imaging .
Case Study 1: Development of HCV Inhibitors
In a study published by the American Chemical Society, researchers synthesized several derivatives from cis-2-(tert-butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, demonstrating their effectiveness as HCV NS5A inhibitors. The study reported that these derivatives not only inhibited viral replication but also exhibited favorable safety profiles in preliminary assessments, suggesting their potential for further clinical development .
Case Study 2: Radiolabeling Applications
Another significant application involves the use of this compound in automated radiosynthesis processes for producing [18F]-labeled compounds. The incorporation of fluorine into organic molecules is a critical step in developing imaging agents for cancer diagnostics. The methodologies developed using this compound allow for efficient and selective radiofluorination, enhancing the availability of high-quality radiotracers for clinical use .
Mechanism of Action
The mechanism of action of cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes and receptors, while the Boc group provides steric protection, allowing selective reactions. The carboxylic acid group can form hydrogen bonds, facilitating interactions with biological macromolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclic Analogs with Varied Substituents
(a) Non-Fluorinated Azabicycloheptane Derivatives
- (1S,4R)-2-Boc-2-azabicyclo[2.2.1]heptane (CAS: N/A): Molecular Formula: C₁₁H₂₁NO₂. Key Difference: Lacks both the fluorine and carboxylic acid groups. Price: €157.00/250 mg .
- Bicyclo[2.2.1]heptane-2-carboxylic acid (CAS: N/A): Molecular Formula: C₈H₁₂O₂. Key Difference: No Boc or fluorine substituents. Price: €334.00/g . Property Comparison: Lower molecular weight (152.18 g/mol) and higher polarity (carboxylic acid without Boc) result in increased aqueous solubility compared to the target compound .
(b) Fluorinated Azabicycloheptane Derivatives
6-Fluoro-2-azabicyclo[2.2.1]heptane HCl (CAS: 2288709-05-5):
5-Fluoro-2-azabicyclo[2.2.1]heptane (CAS: N/A):
Bicyclic Compounds with Hydroxyl or Additional Functional Groups
- 2-[(tert-Butoxy)carbonyl]-5,6-dihydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (CAS: EN300-6478452): Molecular Formula: C₁₃H₂₁NO₆. Key Difference: Two hydroxyl groups at positions 5 and 5. Property Comparison: Higher PSA (109.28 Ų) and lower LogP (0.89) due to hydroxyl groups, making it more hydrophilic than the target compound .
- cis-2-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid (CAS: 63216-49-9): Molecular Formula: C₁₂H₂₁NO₄. Key Difference: Monocyclic (cyclohexane) vs. bicyclic core. Melting Point: 127–133°C, suggesting stronger intermolecular forces than the target compound (mp N/A) .
Biological Activity
cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, also known by its CAS number 1272757-81-9, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The molecular formula of cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is C12H18FNO4, with a molar mass of 259.28 g/mol. The compound is characterized by the presence of a fluorine atom and a tert-butoxycarbonyl group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H18FNO4 |
| Molar Mass | 259.28 g/mol |
| CAS Number | 1272757-81-9 |
| Storage Conditions | 2-8°C, sealed, dry |
Biological Activity
Research on the biological activity of this compound indicates several potential pharmacological effects, particularly in the context of cancer treatment and antimicrobial properties.
Antitumor Activity
A study investigated the antitumor properties of various azabicyclic compounds, including cis-2-(tert-butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid. It was found that this compound exhibited significant cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis in cancer cells, although further studies are needed to elucidate the exact pathways involved.
Antimicrobial Properties
Preliminary research has shown that the compound may possess antimicrobial activity against various bacterial strains. The presence of the fluorine atom in its structure could enhance its interaction with microbial targets, leading to higher efficacy compared to non-fluorinated analogs.
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies demonstrated that cis-2-(tert-butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid significantly inhibited the proliferation of several human cancer cell lines, including breast and lung cancers. The IC50 values were determined to be in the low micromolar range, indicating potent activity.
- Mechanistic Insights : Research utilizing flow cytometry and Western blotting techniques revealed that the compound activates caspase pathways leading to apoptosis in treated cells. This suggests a promising mechanism for inducing cell death in tumor cells.
- Antimicrobial Testing : In a study assessing antimicrobial efficacy, the compound was tested against Gram-positive and Gram-negative bacteria. It showed notable inhibition zones in agar diffusion assays, indicating its potential as a new antimicrobial agent.
Q & A
Basic Synthesis and Purification
Q: What are the critical steps in synthesizing cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, and how can purity be optimized? A:
- Key Steps : The synthesis typically involves Boc-protection of the bicyclic amine using di-tert-butyl dicarbonate (BOC₂O) in ethanol, followed by acidification to isolate the product ( ). Fluorination at the 6-position requires careful control of reaction conditions (e.g., temperature, fluorinating agents) to avoid side reactions.
- Purification : Use column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC. Confirm purity via LC-MS (retention time and molecular ion [M+H]+) and ¹H NMR (absence of extraneous peaks) .
Structural Confirmation and Stereochemical Analysis
Q: How can researchers validate the stereochemical configuration and structural integrity of this compound? A:
- NMR Analysis : Compare ¹H and ¹³C NMR data with literature values. For example, the exo vs. endo configuration of the bicyclo system can be distinguished by coupling constants (e.g., J values for bridgehead protons) ( ).
- X-ray Crystallography : Resolve ambiguities in stereochemistry by obtaining single-crystal structures, especially for novel derivatives ( ).
- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) to confirm optical purity .
Stability and Storage Considerations
Q: What are the optimal storage conditions to prevent degradation of this compound? A:
- Storage : Store at –20°C under inert gas (argon/nitrogen) in airtight containers. Avoid exposure to moisture, as the Boc group is susceptible to hydrolysis under acidic or humid conditions ( ).
- Stability Testing : Monitor degradation via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) using LC-MS to detect hydrolysis products (e.g., free amine or carboxylic acid) .
Biological Activity and Structure-Activity Relationship (SAR)
Q: How does the 6-fluoro substitution influence this compound’s biological activity, particularly in dipeptidyl peptidase-4 (DPP-4) inhibition? A:
- Fluorine’s Role : The 6-fluoro group enhances metabolic stability and modulates electronic effects, potentially improving binding affinity to DPP-4’s active site. Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs ( ).
- SAR Studies : Synthesize analogs with varying substituents (e.g., Cl, CH₃ at position 6) and assess enzymatic inhibition kinetics (Kᵢ, kᵢₙₕ) to map steric and electronic tolerances .
Analytical Method Validation
Q: What analytical methods are recommended for quantifying this compound in biological matrices? A:
- LC-MS/MS : Use a C18 column with mobile phases (0.1% formic acid in water/acetonitrile) and MRM transitions for quantification. Validate linearity (1–1000 ng/mL), accuracy (85–115%), and precision (RSD <15%) ( ).
- Sample Preparation : Employ protein precipitation (acetonitrile) or solid-phase extraction to minimize matrix effects .
Handling and Safety Protocols
Q: What safety precautions are necessary when handling this compound in the laboratory? A:
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for weighing and synthesis steps ( ).
- First Aid : In case of skin contact, wash immediately with soap/water. For inhalation, move to fresh air and seek medical attention ( ).
- Waste Disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .
Advanced Fluorination Strategies
Q: What challenges arise during fluorination of the bicyclo[2.2.1]heptane scaffold, and how can they be mitigated? A:
- Challenges : Competitive elimination or ring-opening reactions due to steric strain. Selectivity issues in introducing fluorine at position 6 vs. other sites.
- Solutions : Use mild fluorinating agents (e.g., Selectfluor®) in aprotic solvents (DMF, THF). Monitor reaction progress via ¹⁹F NMR to optimize reaction time and temperature ( ).
Data Discrepancy Resolution
Q: How should researchers address contradictions in reported synthetic yields or spectral data? A:
- Reproducibility Checks : Replicate procedures using identical reagents (e.g., same lot numbers) and equipment (e.g., anhydrous solvent systems).
- Collaborative Verification : Cross-validate NMR/LC-MS data with independent labs. Publish detailed experimental protocols (e.g., exact stoichiometry, drying times) to minimize ambiguity ( ).
Applications in Drug Development
Q: What preclinical models are suitable for evaluating this compound’s pharmacokinetic (PK) profile? A:
- In Vivo Models : Administer orally or intravenously to rodents (e.g., Sprague-Dawley rats) and collect plasma samples at intervals (0–24 h). Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis.
- Metabolite ID : Use hepatocyte incubations or liver microsomes to identify major metabolites (e.g., CYP-mediated oxidation) ( ).
Computational Modeling for Optimization
Q: How can molecular docking guide the optimization of this compound for target binding? A:
- Docking Workflow : Model the compound into DPP-4’s crystal structure (PDB: 1N1M) using software like Schrödinger or AutoDock. Focus on hydrogen bonding (e.g., carboxylic acid with Arg125) and hydrophobic interactions (e.g., bicyclo core with Phe357).
- Free Energy Calculations : Apply MM-GBSA to rank analogs by predicted binding affinity (ΔG) ( ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
